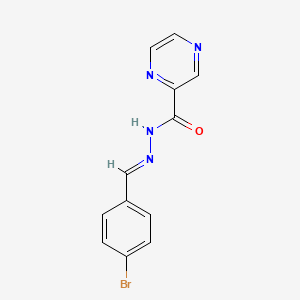

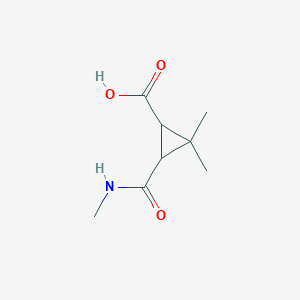

(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazine derivative that has been synthesized using different methods and has been found to exhibit promising biological activities.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

One area of interest is the use of compounds in photodynamic therapy (PDT). For instance, erythroplasia of Queyrat, an intraepithelial carcinoma in situ affecting the mucosal surfaces of the penis, has been treated successfully using topical 5-aminolaevulinic acid (ALA) photodynamic therapy. This therapy combines a photosensitizer precursor and visible light to produce a photodynamic effect, showcasing the potential for certain compounds to be used in treating malignant and premalignant skin diseases with the advantages of tumor specificity, preservation of function, and a good cosmetic result (Stables et al., 1999).

Hepatotoxicity and Protective Measures

Another significant area of research involves the study of hepatotoxicity induced by various drugs, including antituberculosis drugs like isoniazid and pyrazinamide, and the protective effects of compounds like N-acetylcysteine (NAC). A study demonstrated that NAC could protect against antituberculosis drug-induced hepatotoxicity, suggesting the potential for certain compounds to mitigate the side effects of drug therapies (Baniasadi et al., 2010).

Inhibition of Histamine Synthesis

Research into the inhibition of biosynthesis of histamine following oral administration of specific compounds like 4-bromo-3-hydroxybenzyloxyamine in humans, which resulted in decreased urinary excretion of histamine, indicates the potential for chemical compounds to play a role in managing conditions associated with histamine (Levine, 1966).

Antituberculosis Treatment

Studies on the pharmacokinetics of antituberculosis drugs, such as isoniazid, rifampin, and pyrazinamide, in the treatment of tuberculosis (TB), offer insights into how chemical compounds are metabolized and their effectiveness in treating diseases. These studies provide valuable information on the dosing and potential side effects of drug regimens, including the impact of co-administered drugs on treatment outcomes (Peloquin et al., 1997).

Propriétés

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRVSADFNHHSQW-FRKPEAEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2922782.png)

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2922787.png)

![2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922788.png)

![1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2922790.png)

![N-Ethyl-N-[2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2922792.png)

![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)